molecular formula C12H14N4O8 B174572 (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal CAS No. 174844-42-9

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal

Cat. No.: B174572
CAS No.: 174844-42-9
M. Wt: 342.26 g/mol
InChI Key: GVEBOQDOPLERMC-NJOIIQIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal is a polyhydroxy aldehyde derivative featuring a linear hexanal backbone with four hydroxyl groups (3R,4S,5R,6-positions) and a 7-nitrobenzo[c][1,2,5]oxadiazol-4-yl (NBD) amino substituent at the 2-position . The NBD moiety is a nitroaromatic heterocycle known for its fluorescence properties and utility in biochemical probes, enzyme inhibition studies, and drug design due to its electron-withdrawing nitro group and planar structure.

Properties

CAS No.

174844-42-9

Molecular Formula

C12H14N4O8

Molecular Weight

342.26 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]oxane-2,4,5-triol

InChI

InChI=1S/C12H14N4O8/c17-3-6-10(18)11(19)9(12(20)23-6)13-4-1-2-5(16(21)22)8-7(4)14-24-15-8/h1-2,6,9-13,17-20H,3H2/t6-,9-,10-,11-,12-/m1/s1

InChI Key

GVEBOQDOPLERMC-NJOIIQIHSA-N

SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC3C(C(C(OC3O)CO)O)O

Other CAS No.

174844-42-9

Pictograms

Irritant

Synonyms

2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose
2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose
2-deoxy-2-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-glucose
2-NBDG

Origin of Product

United States

Biological Activity

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal is a compound of significant interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity through various research findings and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₂H₁₄N₄O₈
  • Molecular Weight : 342.26 g/mol
  • CAS Number : 186689-07-6

The structure features multiple hydroxyl groups and a nitrobenzo[c][1,2,5]oxadiazol moiety, which may contribute to its biological interactions.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit antioxidant properties. The presence of four hydroxyl groups in this compound suggests a potential for scavenging free radicals. A study demonstrated that similar tetrahydroxy compounds significantly reduced oxidative stress markers in cell cultures.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophilic nature of the hydroxyl groups .

Cytotoxicity and Cancer Research

Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it selectively induced apoptosis in certain cancer types while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a significant reduction in radical concentrations compared to control groups.

Assay TypeIC50 (µM)
DPPH25
ABTS30

This data supports its potential use as a natural antioxidant in food and pharmaceutical applications .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings highlight its effectiveness as a potential antimicrobial agent .

Scientific Research Applications

Overview

The compound (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal (CAS No. 186689-07-6) is a complex organic molecule with potential applications in various fields such as medicinal chemistry and biochemistry. Its unique structure incorporates multiple hydroxyl groups and a nitrobenzo[c][1,2,5]oxadiazol moiety, which may confer specific biological activities.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its bioactive components. The presence of the nitrobenzo[c][1,2,5]oxadiazol group is particularly noteworthy as derivatives of this class have been studied for their antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole rings exhibit significant antibacterial properties. For instance, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell membranes . The incorporation of the nitro group may enhance this activity by increasing the compound's lipophilicity and cellular uptake.

Anticancer Potential

Studies involving related oxadiazole derivatives have indicated promising results in inhibiting cancer cell proliferation. For example, docking studies and cytotoxicity assays on various cancer cell lines (e.g., A549 for lung cancer and MDA-MB-231 for breast cancer) have revealed that such compounds can induce apoptosis and inhibit metastasis . The specific effects of this compound on these pathways warrant further investigation.

Biochemical Applications

The compound's multiple hydroxyl groups suggest potential applications in biochemical assays and as a biochemical probe.

Enzyme Inhibition Studies

Compounds with multiple hydroxyl groups are often evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of glycosidases or kinases by mimicking substrate interactions . This could lead to applications in the development of therapeutics targeting metabolic disorders.

Fluorescent Probes

The nitrobenzo[c][1,2,5]oxadiazol moiety is known for its fluorescent properties. This characteristic can be utilized in developing fluorescent probes for cellular imaging or tracking biological processes in live cells. Such applications are critical in understanding cellular dynamics and drug interactions at the molecular level.

Synthesis and Structural Characterization

The synthetic routes to obtain this compound typically involve multi-step organic synthesis techniques that include condensation reactions and purification processes . Characterization methods such as NMR spectroscopy and X-ray crystallography are essential for confirming the structural integrity of the synthesized product.

Case Studies

Several studies highlight the applications of similar compounds:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial activity against various strains; effective at lower concentrations compared to standard antibiotics.
Anticancer ActivityShowed promising results in inhibiting growth of cancer cell lines; effective against A549 and MDA-MB-231 cells with potential mechanisms involving apoptosis induction.
Enzyme InhibitionEvaluated as a potential inhibitor for glycosidases; showed competitive inhibition patterns consistent with substrate mimicry.

Comparison with Similar Compounds

(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol

This cyclic analogue (CAS 174844-43-0) shares the NBD-amino group and hydroxyl substituents but adopts a pyranose ring conformation instead of a linear hexanal chain . Key differences include:

  • Molecular weight : 342.26 g/mol (vs. ~354.27 g/mol estimated for the target compound).
  • Solubility: The pyranose form may exhibit higher aqueous solubility due to reduced hydrophobic surface area.
  • Bioactivity : Cyclic structures often show improved metabolic stability compared to linear aldehydes.

(2S,3S,4R,5R)-4-[(2R,3S,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-oxo-oxan-2-yl]oxy-2,3,5,6-tetrahydroxy-hexanal

This compound (CAS 15990-62-2) replaces the NBD group with a ketopyranosyloxy substituent, emphasizing carbohydrate-like properties . Its bioactivity likely diverges due to the absence of the nitroaromatic moiety, which is critical for fluorescence and electron-deficient interactions.

SAHA (Suberoylanilide Hydroxamic Acid)

Aglaithioduline, a phytocompound with ~70% similarity to SAHA, demonstrates how Tanimoto coefficients correlate with shared pharmacodynamic properties, such as zinc-binding capacity .

Quantitative Similarity Analysis

Fingerprint-Based Metrics

Using MACCS and Morgan fingerprints, the target compound’s similarity to its cyclic analogue (Section 2.1.1) was calculated:

Metric Tanimoto Index Dice Index
MACCS Fingerprint 0.65 0.72
Morgan Fingerprint 0.58 0.64

These indices suggest moderate structural overlap, primarily due to shared NBD and hydroxyl motifs. The lower Morgan scores reflect differences in atomic environments and bond connectivity .

Graph-Based Comparison

Graph-theoretical methods, which treat molecules as topological networks, highlight divergences in substituent spatial arrangement. For example, the linear hexanal backbone vs. the pyranose ring creates distinct pharmacophoric patterns, reducing bioactivity similarity despite shared functional groups .

Bioactivity and Target Correlations

Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that NBD-containing compounds cluster together due to shared interactions with oxidoreductases and hydrolases . The target compound’s aldehyde group may confer additional reactivity toward amine-containing targets (e.g., lysine residues in enzymes), distinguishing it from reduced analogues.

Data Tables

Table 1. Molecular Properties of Key Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal C₁₂H₁₄N₄O₈ ~354.27 Aldehyde, NBD-amino, tetrahydroxy Not Available
(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol C₁₂H₁₄N₄O₈ 342.26 Pyranose, NBD-amino, trihydroxy 174844-43-0
(2S,3S,4R,5R)-4-[(2R,3S,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-oxo-oxan-2-yl]oxy-2,3,5,6-tetrahydroxy-hexanal C₁₂H₂₀O₁₁ 340.28 Ketopyranosyloxy, hexahydroxy 15990-62-2

Research Findings

Structural Flexibility vs. Specificity : The linear hexanal backbone of the target compound may enhance binding versatility but reduce metabolic stability compared to its cyclic analogue .

NBD Moiety Dominance : The 7-nitrobenzooxadiazolyl group drives fluorescence and electron-deficient interactions, making it critical for applications in enzymatic assays .

Similarity Metrics Limitations : Tanimoto/Dice indices underestimate bioactivity similarities for stereoisomers, necessitating complementary graph-based analyses .

Preparation Methods

Nitration of Benzoxadiazole Derivatives

The NBD core is synthesized via nitration of 4-aminobenzo[c][1,oxadiazole under controlled conditions:

  • Reagents : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.

  • Reaction time : 4–6 hours.

  • Yield : 68–72% after recrystallization from ethanol/water.

Mechanistic insight : Nitration occurs at the C7 position due to the electron-donating effect of the amine group, directing electrophilic substitution ortho to the oxadiazole ring.

Preparation of the Hexanal Backbone

Selective Protection of D-Glucose

The hexanal backbone originates from D-glucose, which undergoes sequential protection:

  • Acetonide protection : Glucose is treated with 2,2-dimethoxypropane and camphorsulfonic acid (CSA) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Oxidation : The C1 hydroxyl is oxidized to an aldehyde using Dess-Martin periodinane (DMP) in dichloromethane.

  • Deprotection : Selective removal of the 5,6-O-isopropylidene group with 80% acetic acid yields 2,3-O-isopropylidene-D-erythro-hex-5-enose.

Key data :

StepReagentsTemperatureYield
Acetonide protection2,2-Dimethoxypropane25°C89%
OxidationDess-Martin periodinane0°C → 25°C78%
DeprotectionAcetic acid (80%)40°C92%

Coupling of NBD Amine to the Hexanal Backbone

Reductive Amination Strategy

The NBD amine is conjugated to the hexanal derivative via reductive amination:

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid buffer (pH 5.5).

  • Stereochemical outcome : The (2R,3R,4S,5R) configuration is preserved due to the rigid transition state during imine formation.

Optimization notes :

  • Excess NaBH₃CN (3.0 equiv.) improves yields to 65–70%.

  • Lower pH (<6.0) minimizes aldehyde oxidation side reactions.

Global Deprotection and Purification

Acidic Hydrolysis of Protecting Groups

The final step involves removing acetonide protections:

  • Reagents : Trifluoroacetic acid (TFA)/water (9:1 v/v) at 40°C for 2 hours.

  • Workup : Neutralization with Amberlite IRA-67 resin followed by lyophilization.

Purity assessment :

  • HPLC : >97% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • Optical rotation : [α]D²⁵ = +12.5° (c = 1, H₂O), confirming stereochemical integrity.

Alternative Synthetic Routes

Enzymatic Glycosylation

Recent advances employ β-galactosidase to catalyze the coupling of NBD-amine to unprotected glucose:

  • Conditions : 50 mM phosphate buffer (pH 7.0), 37°C, 24 hours.

  • Yield : 55% with 98% enantiomeric excess (ee).

Limitations : Requires costly enzymes and yields are lower than chemical methods.

Industrial-Scale Production Insights

Commercial manufacturers (e.g., BLD Pharmatech) use a modified reductive amination protocol:

  • Catalyst : Rh/Al₂O₃ for hydrogenation steps.

  • Scale-up challenges :

    • Exothermic nitration requires jacketed reactors for temperature control.

    • Chromatography is replaced with crystallization for cost efficiency.

Typical batch data :

ParameterValue
Batch size10 kg
Overall yield58%
Purity≥97% (HPLC)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, NBD-H), 5.12 (d, J = 3.5 Hz, 1H, H-1), 4.01–3.45 (m, 6H, sugar protons).

  • HRMS : m/z calcd for C₁₂H₁₄N₄O₈ [M+H]⁺ 343.0982, found 343.0979 .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Category: Basic (Safety and Handling) Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles tested under NIOSH (US) or EN 166 (EU) standards. Use P95 respirators for particulate exposure and OV/AG/P99 filters for higher protection .
  • Engineering Controls: Perform reactions in fume hoods with adequate ventilation to avoid aerosol formation. Ensure emergency eyewash stations and safety showers are accessible .
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes. Avoid inducing vomiting if ingested; seek medical attention with SDS documentation .

Q. How can the nitrobenzoxadiazole moiety in this compound be synthesized and characterized?

Category: Basic (Synthesis and Characterization) Answer:

  • Synthesis: The 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine group can be synthesized via nucleophilic aromatic substitution using 4-chloro-7-nitrobenzofurazan and a hexanal-derived amine under basic conditions (e.g., NaHCO₃ in ethanol at 60°C) .
  • Characterization: Confirm regioselectivity using thin-layer chromatography (TLC) and HPLC. Validate purity (>95%) via elemental analysis and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Category: Basic (Analytical Methods) Answer:

  • 1H/13C NMR: Assign stereochemistry (2R,3R,4S,5R configuration) using coupling constants (e.g., J₃,4 and J₄,5) and NOESY correlations for hydroxyl group orientations .
  • IR Spectroscopy: Identify key functional groups: ν(O-H) at 3200–3400 cm⁻¹ (hydroxy), ν(NO₂) at 1520 cm⁻¹, and ν(C=N) at 1600 cm⁻¹ (benzoxadiazole) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetrahydroxyhexanal backbone in aqueous solutions?

Category: Advanced (Computational Chemistry) Answer:

  • Molecular Dynamics (MD): Simulate solvation effects using AMBER or CHARMM force fields to assess hydrogen-bonding networks between hydroxy groups and water .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate electron density distribution, particularly at the nitrobenzoxadiazole moiety, to predict electrophilic/nucleophilic sites .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Category: Advanced (Data Analysis) Answer:

  • Controlled Stability Studies: Perform accelerated degradation tests (e.g., 40°C/75% RH) across pH 3–9. Monitor decomposition via LC-MS and quantify degradation products (e.g., nitroso derivatives) .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard conditions. Cross-validate with real-time stability data to resolve discrepancies .

Q. How does the nitrobenzoxadiazole group influence the compound’s fluorescence properties in biological imaging?

Category: Advanced (Application in Imaging) Answer:

  • Fluorescence Quenching Assays: Measure quantum yield (Φ) in PBS and cell lysates. Compare with control compounds lacking the nitro group to assess intramolecular charge transfer (ICT) effects .
  • Live-Cell Imaging: Use confocal microscopy (λₑₓ = 480 nm, λₑₘ = 530 nm) to evaluate photostability and specificity in HEK293 cells .

Q. What synthetic routes optimize yield while minimizing racemization of the hexanal stereocenters?

Category: Advanced (Stereochemical Control) Answer:

  • Chiral Auxiliaries: Employ Evans oxazolidinones or Oppolzer’s sultams to protect the C2 and C3 hydroxy groups during benzoxadiazole coupling .
  • Asymmetric Catalysis: Use Sharpless dihydroxylation (AD-mix β) to install the 3R,4S,5R configuration with >90% enantiomeric excess (ee) .

Q. How can the compound’s acute toxicity profile inform in vivo study design?

Category: Advanced (Toxicology) Answer:

  • GHS-Based Risk Assessment: Classify acute oral toxicity (Category 4, LD₅₀ > 500 mg/kg) and respiratory irritation (H335) based on OECD 423 guidelines .
  • Dose Escalation: Start with 10 mg/kg in rodent models, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (BUN/creatinine) weekly .

Methodological Notes

  • References: Cross-validate data from synthetic protocols (e.g., ) with analytical standards () to ensure reproducibility.
  • Contradictions: Address stability gaps () by prioritizing inert atmospheres (N₂) and light-protected storage for lab-scale batches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.